molecular formula C13H18FNO3 B2847650 Ethyl (2-(2-fluorophenyl)-2-methoxypropyl)carbamate CAS No. 1797281-94-7

Ethyl (2-(2-fluorophenyl)-2-methoxypropyl)carbamate

Cat. No.: B2847650
CAS No.: 1797281-94-7
M. Wt: 255.289
InChI Key: IFMPBBIYHYFJMC-UHFFFAOYSA-N
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Description

Ethyl (2-(2-fluorophenyl)-2-methoxypropyl)carbamate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2-(2-fluorophenyl)-2-methoxypropyl)carbamate can be achieved through several synthetic routes. One common method involves the reaction of 2-fluorobenzyl alcohol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with 2-methoxypropylamine to yield the desired carbamate.

Reaction Conditions:

    Reagents: 2-fluorobenzyl alcohol, ethyl chloroformate, triethylamine, 2-methoxypropylamine

    Solvent: Dichloromethane or tetrahydrofuran

    Temperature: Room temperature to 50°C

    Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.

Chemical Reactions Analysis

Ethyl (2-(2-fluorophenyl)-2-methoxypropyl)carbamate undergoes various chemical reactions, including:

Oxidation

The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the methoxypropyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction

Reduction of the carbamate can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction primarily targets the carbamate moiety, converting it into the corresponding amine.

Substitution

Nucleophilic substitution reactions can occur at the fluorophenyl group. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide. The major products formed are substituted phenyl derivatives.

Scientific Research Applications

Ethyl (2-(2-fluorophenyl)-2-methoxypropyl)carbamate has several scientific research applications:

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Protecting Group: Acts as a protecting group for amines in multi-step organic synthesis.

Biology

    Enzyme Inhibition Studies: Investigated for its potential as an enzyme inhibitor in biochemical assays.

    Protein Labeling: Utilized in the labeling of proteins for structural and functional studies.

Medicine

    Pharmaceutical Development: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Drug Delivery Systems: Studied for its role in drug delivery systems due to its stability and biocompatibility.

Industry

    Agricultural Chemicals: Potential use as a precursor in the synthesis of agrochemicals.

    Polymer Industry: Investigated for its application in the production of specialty polymers.

Mechanism of Action

The mechanism of action of Ethyl (2-(2-fluorophenyl)-2-methoxypropyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Ethyl (2-(2-fluorophenyl)-2-methoxypropyl)carbamate can be compared with other similar carbamate compounds:

Similar Compounds

    Mthis compound: Similar structure but with a methyl group instead of an ethyl group.

    Ethyl (2-(2-chlorophenyl)-2-methoxypropyl)carbamate: Contains a chlorophenyl group instead of a fluorophenyl group.

    Ethyl (2-(2-fluorophenyl)-2-ethoxypropyl)carbamate: Features an ethoxy group instead of a methoxy group.

Uniqueness

This compound is unique due to the presence of the fluorophenyl and methoxypropyl groups, which confer specific chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, making it suitable for various applications in medicinal chemistry and material science.

Properties

IUPAC Name

ethyl N-[2-(2-fluorophenyl)-2-methoxypropyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO3/c1-4-18-12(16)15-9-13(2,17-3)10-7-5-6-8-11(10)14/h5-8H,4,9H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFMPBBIYHYFJMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCC(C)(C1=CC=CC=C1F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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